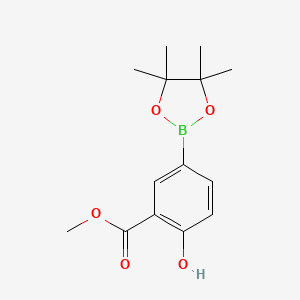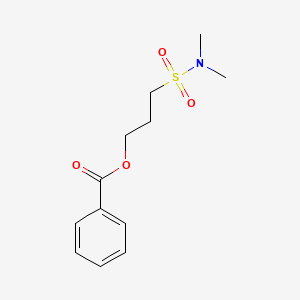
4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid
Descripción general
Descripción
4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid (DFNO) is a difluoromethylated nitrooxy derivative of 1,3-oxazole-5-carboxylic acid. It is a versatile compound that has been found to have a wide range of potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. DFNO is a fluorinated version of the nitrooxy group, which is known to be a very effective electron donating group. This makes it an ideal candidate for the development of new synthetic organic reactions, as well as for medicinal chemistry and biochemistry applications.
Aplicaciones Científicas De Investigación
Chemical Reactions and Structures
- The reaction of 2-alkyl or -aryl substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene forms cycloadducts through oxazole ring opening, involving a zwitterionic mechanism (Ibata et al., 1986).
- In similar reactions, abnormal Diels–Alder adducts are formed, with the molecular structure determined by X-ray crystallography (Ibata et al., 1992).
Synthesis and Transformations
- Novel 3D lanthanide metal–organic frameworks have been synthesized using unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands, displaying selective detection of 4-nitrophenol and Fe3+ ions in ethanol solution (Wang et al., 2016).
- Regiospecific synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic acids is achieved through 1,3-dipolar cycloaddition between Δ2-oxazolin-5-ones and nitrosobenzene (Pavez et al., 1987).
- A ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates has been developed for triazole-based scaffolds, overcoming the Dimroth rearrangement issue (Ferrini et al., 2015).
Medicinal Chemistry and Biological Activity
- Some 6-aryl-3-(3-nitrophenyI/4-nitro-phenyl)-1,2,4-triazolo derivatives have shown strong antibacterial activity against Staphylococcus aureus and Escherichia coli (Hai & Zhong, 1999).
- The synthesis and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including its derivatives, have been analyzed, showcasing its potential in various organic transformations (Shtabova et al., 2005).
Sensing Applications
- Compounds like 5-methyl-1-(4-nitrophenyl)-1H-1, 2, 3-triazole-4-carboxylic acid have been used as fluorescence sensors for nitroaromatic compounds, demonstrating high selectivity and sensitivity (Yan et al., 2017).
Additional Applications
- The organocatalytic asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins has been achieved, leading to valuable precursors for the synthesis of chiral α-alkyl-α-hydroxy carboxylic acid derivatives (Qiao et al., 2013).
Propiedades
IUPAC Name |
4-(difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O5/c12-9(13)7-8(11(16)17)20-10(14-7)5-1-3-6(4-2-5)15(18)19/h1-4,9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVYFLZJEPUMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)C(=O)O)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1471140.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)




![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)




![[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1471156.png)

![Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B1471161.png)